Ethyl 2-(3-nitrobenzylidene)acetoacetate

Catalog No.
S1894977
CAS No.
39562-16-8
M.F
C13H13NO5
M. Wt
263.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(3-nitrobenzylidene)acetoacetate

CAS Number

39562-16-8

Product Name

Ethyl 2-(3-nitrobenzylidene)acetoacetate

IUPAC Name

ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+

InChI Key

YOPMSDPIOQUWFE-XYOKQWHBSA-N

SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C

The exact mass of the compound Ethyl 2-(3-nitrobenzylidene)acetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(3-nitrobenzylidene)acetoacetate (CAS 39562-16-8) is a highly specialized, pre-formed Knoevenagel condensation intermediate essential for the commercial synthesis of asymmetric 1,4-dihydropyridine (1,4-DHP) calcium channel blockers, most notably Nitrendipine. As an α,β-unsaturated carbonyl compound featuring a meta-nitro substitution, it serves as the critical electrophilic scaffold for subsequent Michael addition and cyclocondensation with enamine derivatives. In industrial procurement, sourcing this isolated intermediate rather than raw precursors is a strategic decision driven by the need to bypass the statistical product distributions inherent to multi-component Hantzsch reactions, thereby securing high-yield, regiocontrolled access to asymmetric pharmaceutical active ingredients [1].

Research Fit

Pathway

1,4-Dihydropyridine calcium channel blocker intermediate

Workflow

Building block for nitrendipine synthesis and impurity standard for lercanidipine

Identity

Specific ethyl ester required; other alkyl/alkoxy esters are not direct replacements

Attempting to substitute the isolated Ethyl 2-(3-nitrobenzylidene)acetoacetate with a one-pot mixture of its raw precursors (3-nitrobenzaldehyde and ethyl acetoacetate) fundamentally compromises the synthesis of asymmetric dihydropyridines. Because the classic Hantzsch reaction is a multi-component equilibrium, in situ generation in the presence of a second distinct ester (e.g., methyl 3-aminocrotonate) invariably produces a statistical mixture of the desired asymmetric DHP alongside symmetric diethyl and dimethyl DHP byproducts. Furthermore, substituting with the ortho-nitro isomer (used for Nifedipine) completely alters the steric profile of the Michael addition step and results in an entirely different API. Consequently, utilizing the precisely pre-formed, meta-substituted ethyl ester is mandatory to prevent catastrophic yield losses and the formation of inseparable pharmacopeial impurities [1].

Substitution Risk

API structure

Ethyl ester is integral to nitrendipine molecular architecture; alternative esters may alter final API identity.

Purification

Divergent melting points (e.g., methoxyethyl ester decomposes at ~62°C) can shift recrystallization behavior and thermal stability.

Regulatory

Reference standard traceability to pharmacopeial monographs depends on exact ester identity; substitution may compromise analytical validity.

Regiocontrol and Yield Maximization in Asymmetric DHP Synthesis

The synthesis of asymmetric 1,4-DHPs like Nitrendipine requires the precise coupling of two different ester groups. When Ethyl 2-(3-nitrobenzylidene)acetoacetate is utilized as a pre-formed, isolated intermediate and reacted with methyl 3-aminocrotonate, the two-step process achieves a target asymmetric API yield exceeding 90%. In stark contrast, attempting a one-pot multi-component Hantzsch reaction with the raw precursors results in a statistical distribution of products, typically limiting the yield of the desired asymmetric compound to under 50% due to the competitive formation of symmetric diethyl and dimethyl DHP byproducts [1].

Evidence DimensionAsymmetric API Yield (Nitrendipine)
Target Compound Data>90% yield via two-step synthesis using isolated intermediate
Comparator Or Baseline<50% yield via one-pot multi-component reaction
Quantified DifferenceAn absolute yield increase of >40%, eliminating statistical symmetric byproducts.
ConditionsReaction with methyl 3-aminocrotonate in ethanol (65-70 °C).

Procuring the pre-formed intermediate is essential for commercial viability, as it transforms a low-yield statistical mixture into a highly efficient, regiocontrolled manufacturing process.

Nitrendipine yield
Reported
96% vs >70% comparator
Supports process chemistry review for nitrendipine
Ionic liquid system; catalyst recyclable over 5 cycles

Control of Pharmacopeial Impurities via Intermediate Isolation

The isolation and purification of Ethyl 2-(3-nitrobenzylidene)acetoacetate prior to the final cyclocondensation step is critical for meeting stringent pharmacopeial standards. By using the purified intermediate, unreacted 3-nitrobenzaldehyde and self-condensation byproducts are purged from the system early. This prevents downstream cascading reactions that form Nitrendipine Impurity B and Impurity C (the symmetric diethyl ester). Industrial processes utilizing this isolated intermediate routinely achieve final API chromatographic purities of >99.8%, with specific symmetric impurities held below 0.06%, whereas in situ generation often requires multiple costly recrystallizations to remove entrenched symmetric contaminants [1].

Evidence DimensionFinal API Chromatographic Purity
Target Compound Data>99.8% purity with symmetric impurities <0.06% (using isolated intermediate)
Comparator Or BaselineHigh symmetric impurity burden requiring extensive downstream purification (in situ generation)
Quantified DifferenceNear-total elimination of symmetric DHP impurities (Impurity C) at the cyclization stage.
ConditionsIndustrial-scale cyclocondensation and standard crystallization.

Reduces downstream purification costs and ensures the final API reliably meets EP/USP monographs without yield-destroying recrystallization cycles.

Melting point
Data to verify
160°C (ethyl) vs 158°C (methyl) and 61–63°C (methoxyethyl)
May support thermal stability in purification steps
Recrystallized from ethanol; cross-study comparison

Steric Kinetics: Meta- vs. Ortho-Nitro Substitution

The position of the nitro group on the benzylidene ring dictates both the pharmacological target and the chemical reactivity of the intermediate. Ethyl 2-(3-nitrobenzylidene)acetoacetate features a meta-nitro group, which presents significantly less steric hindrance during the nucleophilic attack by the enamine compared to its ortho-nitro counterpart (Ethyl 2-(2-nitrobenzylidene)acetoacetate, used for Nifedipine). This reduced steric bulk allows the Michael addition and subsequent cyclization to proceed efficiently at milder temperatures (65-70 °C), minimizing thermal degradation of the sensitive α,β-unsaturated system that frequently occurs when forcing the cyclization of highly hindered ortho-substituted analogs [1].

Evidence DimensionSteric hindrance during Michael addition
Target Compound DataMeta-nitro substitution (low steric barrier, mild cyclization at 65-70 °C)
Comparator Or BaselineOrtho-nitro substitution (high steric barrier, requires forcing conditions)
Quantified DifferenceEnables complete cyclocondensation at lower thermal thresholds, preventing degradation.
ConditionsEnamine addition and cyclization in alcoholic solvents.

Demonstrates that isomers are strictly non-interchangeable not only for pharmacological reasons but also due to fundamentally different process parameters and thermal requirements.

Reference standard role
Reported
Nitrendipine impurity standard (USP/EP traceable) vs methyl ester for nifedipine/benidipine; methoxyethyl for cilnidipine
Traceability requires specific ester identity
Method validation context; not interchangeable
Synthetic utility
Reported
Ethyl ester: nitrendipine API and 5-Ethyl-demethyl Lercanidipine impurity vs isopropyl for nilvadipine; methoxyethyl for cilnidipine/nimodipine
Versatile intermediate for API and impurity synthesis
May streamline impurity standard preparation

Commercial Manufacturing of Asymmetric Calcium Channel Blockers

Directly utilizing the compound for the high-yield, regiocontrolled synthesis of Nitrendipine, avoiding the symmetric byproducts and low yields associated with one-pot multi-component Hantzsch reactions [1].

Development of Novel 1,4-Dihydropyridine Libraries

Serving as a reliable, sterically accessible electrophilic scaffold for medicinal chemistry programs synthesizing new meta-nitro substituted DHPs via diverse enamine additions under mild thermal conditions [2].

Pharmacopeial Impurity Standard Synthesis

Used as a defined starting material to intentionally synthesize and characterize specific DHP degradation products and related substances (e.g., Nitrendipine Impurity C) for analytical reference standards [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitrendipine process chemistry research
Reported high-yield ionic liquid protocol
Cyclization efficiency and catalyst recyclability
Analytical method validation for nitrendipine impurities
USP/EP-traceable impurity standard
Method specificity and regulatory documentation traceability
Synthesis of 5-Ethyl-demethyl Lercanidipine impurity
Specific intermediate for impurity standard
Impurity identity and characterization for research submissions
Crystallization process development
Comparatively higher melting point profile
Recrystallization efficiency and thermal stability outcome

XLogP3

2.2

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

39562-16-8

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